5-Methyl-1-(4-nitrophenyl)-1,2-dihydro-3h-pyrazol-3-one
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Overview
Description
5-Methyl-1-(4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazolone core substituted with a methyl group and a nitrophenyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazolone ring. The reaction conditions, such as temperature and pH, can be optimized to improve yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazolones depending on the reagents used.
Scientific Research Applications
5-Methyl-1-(4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. The nitrophenyl group plays a crucial role in these interactions by facilitating binding to target sites.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Similar structure but lacks the nitrophenyl group.
4-Nitrophenylhydrazine: Shares the nitrophenyl group but differs in the core structure.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Similar core structure but different substituents.
Uniqueness
5-Methyl-1-(4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of both the methyl and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
58332-40-4 |
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Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
3-methyl-2-(4-nitrophenyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H9N3O3/c1-7-6-10(14)11-12(7)8-2-4-9(5-3-8)13(15)16/h2-6H,1H3,(H,11,14) |
InChI Key |
CIZYXFOTWNJIQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NN1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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